molecular formula C30H36O4 B1673357 Kazinol B CAS No. 99624-27-8

Kazinol B

Cat. No. B1673357
CAS RN: 99624-27-8
M. Wt: 392.5 g/mol
InChI Key: GGWMAHDWGWYVDR-UHFFFAOYSA-N
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Description

Kazinol B is a prenylated flavan with a dimethyl pyrane ring . It is an inhibitor of nitric oxide (NO) production . Kazinol B improves insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes mellitus research .


Synthesis Analysis

Kazinol B is an isoprenylated flavan derived from Broussonetia kazinoki Sieb . It has been used in folk medicine . More detailed information about its synthesis is not available in the retrieved sources.


Molecular Structure Analysis

The molecular weight of Kazinol B is 392.49 . Its molecular formula is C25H28O4 . The exact mass is 392.19876 .


Chemical Reactions Analysis

Kazinol B shows no toxicity to adipocytes in 3T3-L1 cells . It dose-dependently increases lipid accumulation by 2.4-fold (at 20 μM) treatment as compared with MDI-treated cells . More detailed information about its chemical reactions is not available in the retrieved sources.

Scientific Research Applications

Cardioprotection

Kazinol B has been shown to protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. This suggests its potential as a promising drug candidate for managing ischemic cardiac disorders (Zhang et al., 2023).

Insulin Sensitivity and Diabetes Mellitus

In 3T3-L1 adipocytes, Kazinol B improved insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation, suggesting its potential as a therapeutic candidate for diabetes mellitus (Lee et al., 2016).

Anticancer Effects

Kazinol C was found to activate AMP-activated protein kinase (AMPK) to induce antitumorigenic effects in HT-29 colon cancer cells, highlighting AMPK as a critical regulator of kazinol C-mediated cancer cell apoptosis and inhibition of migration (Kim et al., 2015).

Anti-inflammatory and Immunomodulatory Effects

Kazinol B has demonstrated inhibition of nitric oxide production in LPS-activated macrophages, indicating its potential as an anti-inflammatory agent (Ryu et al., 2003).

Antioxidant and Skin Protective Effects

Kazinol B and other compounds from Broussonetia kazinoki have shown potential in treating atopic dermatitis and other skin conditions by modulating immune responses and providing antioxidant effects. This is supported by studies demonstrating the suppression of AD-like skin lesions and the down-regulation of plasma IgE and IL-4 levels in treated models (Lee et al., 2014).

Safety And Hazards

Safety goggles with side-shields and protective gloves are recommended when handling Kazinol B . It should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .

properties

IUPAC Name

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244170
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kazinol B

CAS RN

99624-27-8
Record name Kazinol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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